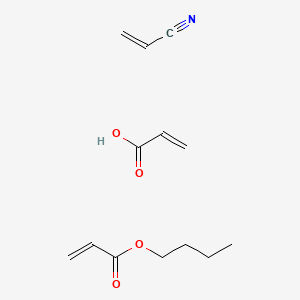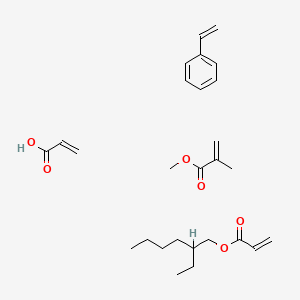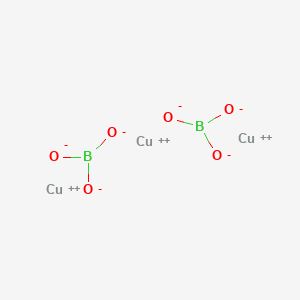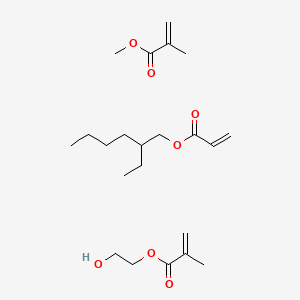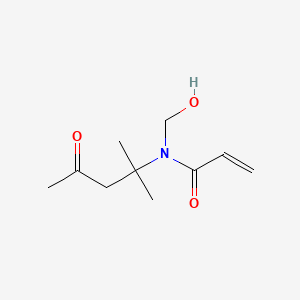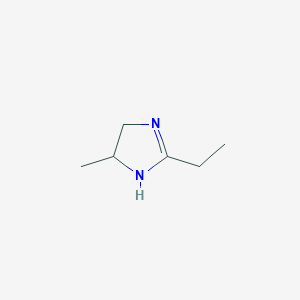
2-Etil-3-hidroxibutanoato de etilo
Descripción general
Descripción
Ethyl 2-ethyl-3-hydroxybutanoate, also known as ethyl ethylhydroxybutyrate (EEHB), is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. EEHB is a chiral ester that belongs to the class of beta-hydroxy esters. It has a molecular formula of C8H16O3 and a molecular weight of 160.21 g/mol.
Aplicaciones Científicas De Investigación
Síntesis Farmacéutica
El 2-etil-3-hidroxibutanoato de etilo sirve como un bloque de construcción quiral en la síntesis de varios compuestos farmacéuticos. Su función es crucial en la preparación de moléculas bioactivas, incluidas las feromonas y los antibióticos carbapenémicos . Este compuesto también se puede utilizar para crear 3-(1'-hidroxietil)-2-azetidinonas, que son intermediarios valiosos en el desarrollo de fármacos.
Agente aromatizante y de fragancia
Conocido por su aroma afrutado y dulce, el this compound se utiliza comúnmente como agente aromatizante y fragancia en las industrias alimentaria y cosmética . Su agradable olor lo convierte en una opción popular para mejorar las cualidades sensoriales de los productos.
Síntesis de Compuestos Orgánicos
Se está explorando el potencial del this compound como material de partida para la síntesis de varios compuestos orgánicos. Esto incluye su uso en agroquímicos y otras aplicaciones farmacéuticas, destacando su versatilidad como precursor químico .
Investigación Cardiovascular
Se ha investigado un derivado del this compound, específicamente el 2-(3,4-dihidroxifenil)etil 3-hidroxibutanoato, por su capacidad para mejorar la función de las células endoteliales aórticas. Este compuesto puede inhibir las respuestas inflamatorias en las células endoteliales aórticas humanas causadas por ácidos grasos saturados, lo que podría prevenir la aparición y progresión de la aterosclerosis .
Síntesis de fármacos para reducir el colesterol
El ®-4-ciano-3-hidroxibutanoato de etilo, un importante sintón quiral derivado del this compound, se utiliza en la producción de atorvastatina (Lipitor). La atorvastatina es un fármaco para reducir el colesterol ampliamente prescrito que funciona como un inhibidor de la hidroximetilglutaril CoA reductasa .
Mecanismo De Acción
Target of Action
Ethyl 2-ethyl-3-hydroxybutanoate, also known as Ethyl (S)-3-hydroxybutanoate or (S)-ethyl lactate, is an ester formed by the condensation of ethanol and (S)-3-hydroxybutanoate It’s known for its fruity, sweet smell and taste, which are commonly used as flavoring agents and fragrances in the food and cosmetic industries .
Mode of Action
It’s known that the compound is produced through the yeast reduction of ethyl acetoacetate . This process involves the interaction of the compound with yeast cells, leading to the production of (S)-( + )-ethyl 3-hydroxybutanoate .
Biochemical Pathways
The biochemical pathway involved in the production of Ethyl 2-ethyl-3-hydroxybutanoate is the yeast reduction of ethyl acetoacetate . This process involves the conversion of ethyl acetoacetate into (S)-( + )-ethyl 3-hydroxybutanoate
Pharmacokinetics
It’s known that the compound is soluble in water , which suggests that it could be well-absorbed in the body
Result of Action
Due to its fruity, sweet smell and taste, it’s commonly used as a flavoring agent and fragrance in the food and cosmetic industries . Additionally, it’s been studied for its potential use as a starting material for the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .
Action Environment
The action of Ethyl 2-ethyl-3-hydroxybutanoate can be influenced by environmental factors. For instance, the yeast reduction of ethyl acetoacetate, a process involved in the production of the compound, is performed at about 30°C . Additionally, the compound should be kept away from drains, water courses, or the soil
Análisis Bioquímico
Biochemical Properties
Ethyl 2-ethyl-3-hydroxybutanoate plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the key enzymes it interacts with is esterase, which catalyzes the hydrolysis of esters into their corresponding alcohols and acids. This interaction is essential for the metabolism of ethyl 2-ethyl-3-hydroxybutanoate, as it leads to the formation of ethanol and 2-ethyl-3-hydroxybutanoic acid. Additionally, ethyl 2-ethyl-3-hydroxybutanoate can interact with other biomolecules such as transport proteins, which facilitate its movement across cellular membranes .
Cellular Effects
Ethyl 2-ethyl-3-hydroxybutanoate has been shown to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to modulate the activity of certain signaling pathways involved in cell growth and differentiation. This modulation can lead to changes in gene expression, resulting in altered cellular functions. Furthermore, ethyl 2-ethyl-3-hydroxybutanoate can impact cellular metabolism by serving as a substrate for metabolic enzymes, thereby influencing the overall metabolic flux within the cell .
Molecular Mechanism
The molecular mechanism of action of ethyl 2-ethyl-3-hydroxybutanoate involves its binding interactions with various biomolecules. It can act as an enzyme inhibitor or activator, depending on the specific enzyme it interacts with. For example, it has been found to inhibit the activity of certain hydrolases, leading to a decrease in the hydrolysis of specific substrates. Conversely, it can activate other enzymes, enhancing their catalytic activity. These interactions can result in changes in gene expression, further influencing cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of ethyl 2-ethyl-3-hydroxybutanoate can change over time. The compound’s stability and degradation are important factors to consider. It has been observed that ethyl 2-ethyl-3-hydroxybutanoate is relatively stable under standard laboratory conditions, but it can degrade over extended periods, especially when exposed to light and heat. Long-term studies have shown that prolonged exposure to ethyl 2-ethyl-3-hydroxybutanoate can lead to changes in cellular function, including alterations in cell viability and metabolic activity .
Dosage Effects in Animal Models
The effects of ethyl 2-ethyl-3-hydroxybutanoate vary with different dosages in animal models. At low doses, the compound has been found to have minimal impact on overall health and cellular function. At higher doses, it can exhibit toxic effects, including liver and kidney damage. Threshold effects have been observed, where a certain dosage level must be reached before any significant adverse effects occur. These findings highlight the importance of dosage regulation when using ethyl 2-ethyl-3-hydroxybutanoate in experimental settings .
Metabolic Pathways
Ethyl 2-ethyl-3-hydroxybutanoate is involved in several metabolic pathways. It is primarily metabolized by esterases, which hydrolyze the ester bond to produce ethanol and 2-ethyl-3-hydroxybutanoic acid. These metabolites can then enter various metabolic pathways, including the citric acid cycle and fatty acid metabolism. The interaction of ethyl 2-ethyl-3-hydroxybutanoate with these pathways can influence metabolic flux and alter the levels of key metabolites within the cell .
Transport and Distribution
The transport and distribution of ethyl 2-ethyl-3-hydroxybutanoate within cells and tissues are facilitated by specific transporters and binding proteins. These proteins help in the movement of the compound across cellular membranes and its localization within different cellular compartments. The distribution of ethyl 2-ethyl-3-hydroxybutanoate can affect its overall activity and function, as its concentration in specific areas of the cell can influence its interactions with target biomolecules .
Subcellular Localization
Ethyl 2-ethyl-3-hydroxybutanoate is localized in various subcellular compartments, including the cytoplasm, mitochondria, and endoplasmic reticulum. Its subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific organelles. The activity and function of ethyl 2-ethyl-3-hydroxybutanoate can vary depending on its localization, as different cellular compartments provide distinct microenvironments that can modulate its interactions with biomolecules .
Propiedades
IUPAC Name |
ethyl 2-ethyl-3-hydroxybutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O3/c1-4-7(6(3)9)8(10)11-5-2/h6-7,9H,4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYSBSICHVQCQDL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(C)O)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90282959 | |
| Record name | Ethyl 2-ethyl-3-hydroxybutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90282959 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5465-11-2 | |
| Record name | NSC28980 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28980 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethyl 2-ethyl-3-hydroxybutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90282959 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



